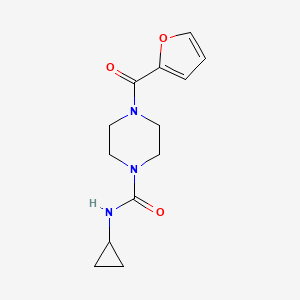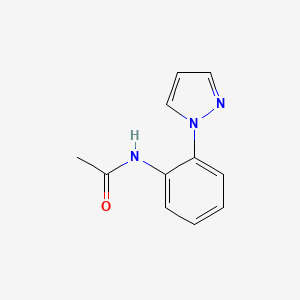![molecular formula C12H13N3O2 B7529237 Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7529237.png)
Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a pyrazolopyrimidine derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate is not fully understood. However, it has been proposed that Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate may act by inhibiting the activity of certain enzymes involved in inflammation, cancer, and viral replication. Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate has been shown to inhibit the replication of viruses such as herpes simplex virus.
Advantages and Limitations for Lab Experiments
Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate has been extensively studied for its biological activities, making it a well-characterized compound for further research. However, Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate also has some limitations for lab experiments. It is a relatively unstable compound and can degrade over time, which can affect the reproducibility of experiments.
Future Directions
There are several future directions for research on Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate. One area of research is to further investigate the mechanism of action of Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate. Additionally, research could focus on optimizing the synthesis method for Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate to improve the yield and stability of the compound. Another area of research is to investigate the potential therapeutic applications of Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, research could focus on developing Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives with improved biological activities and pharmacokinetic properties.
Synthesis Methods
Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate can be synthesized through a multi-step process involving the reaction of cyclopentanone with hydrazine hydrate to form cyclopentanone hydrazone. The hydrazone is then reacted with ethyl cyanoacetate to form the corresponding cyano derivative. This derivative is then cyclized with ammonium acetate to produce Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate. The yield of Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate can be improved by using a microwave-assisted synthesis method.
Scientific Research Applications
Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate has been shown to have anti-viral properties by inhibiting the replication of viruses such as herpes simplex virus.
properties
IUPAC Name |
cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(17-9-4-1-2-5-9)10-8-14-15-7-3-6-13-11(10)15/h3,6-9H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSSAWSOXWJQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)C2=C3N=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


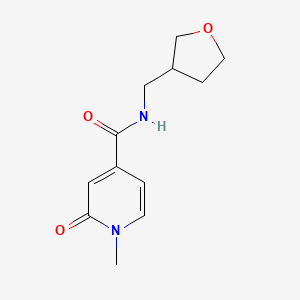
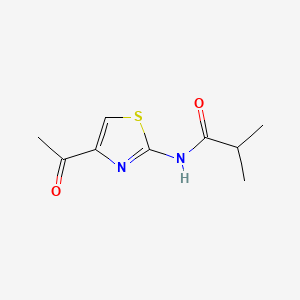
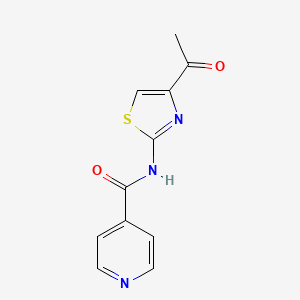
![N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7529186.png)
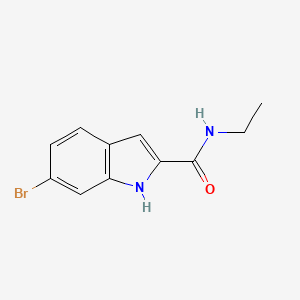
![N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7529205.png)
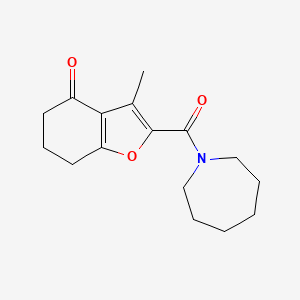
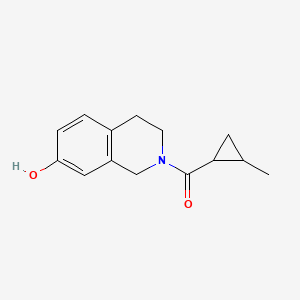
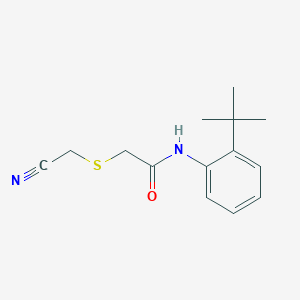
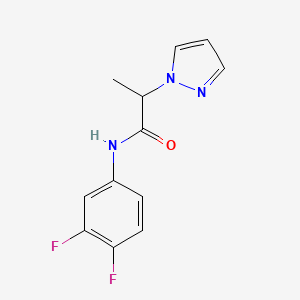
![2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7529248.png)
